1-[1-(Propan-2-yl)-1H-1,2,3-triazol-4-yl]propan-2-amine
Description
Properties
Molecular Formula |
C8H16N4 |
|---|---|
Molecular Weight |
168.24 g/mol |
IUPAC Name |
1-(1-propan-2-yltriazol-4-yl)propan-2-amine |
InChI |
InChI=1S/C8H16N4/c1-6(2)12-5-8(10-11-12)4-7(3)9/h5-7H,4,9H2,1-3H3 |
InChI Key |
VSEYJSVLVMVWEA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=C(N=N1)CC(C)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(Propan-2-yl)-1H-1,2,3-triazol-4-yl]propan-2-amine can be achieved through several methods. One common approach involves the use of “click” chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This method allows for the efficient and regioselective formation of 1,2,3-triazoles under mild conditions.
Starting Materials: The synthesis typically begins with the preparation of an alkyne and an azide. For example, propargylamine can be used as the alkyne, and an appropriate azide can be synthesized from an alkyl halide.
Reaction Conditions: The CuAAC reaction is carried out in the presence of a copper(I) catalyst, such as copper(I) bromide or copper(I) sulfate, and a reducing agent like sodium ascorbate. The reaction is usually performed in a solvent such as water or a mixture of water and an organic solvent.
Product Isolation: After the reaction is complete, the product is isolated through standard purification techniques, such as column chromatography or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can improve the sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-[1-(Propan-2-yl)-1H-1,2,3-triazol-4-yl]propan-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace specific substituents on the ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents are commonly used under acidic or basic conditions.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents used in organic solvents such as ethanol or tetrahydrofuran.
Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions, often in the presence of a base or catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield triazole N-oxides, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of functionalized triazole compounds.
Scientific Research Applications
1-[1-(Propan-2-yl)-1H-1,2,3-triazol-4-yl]propan-2-amine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of complex molecules and materials. Its triazole ring provides stability and versatility, making it valuable in the development of new chemical entities.
Biology: In biological research, the compound is used as a probe to study enzyme activity and protein interactions. Its ability to form stable complexes with biomolecules makes it useful in various biochemical assays.
Medicine: The compound has potential therapeutic applications, particularly as an inhibitor of specific enzymes or receptors. Its triazole ring is a common motif in drug design, contributing to the development of new pharmaceuticals.
Industry: In industrial applications, the compound is used as a corrosion inhibitor, stabilizer, and additive in various formulations. Its chemical properties make it suitable for use in coatings, adhesives, and other materials.
Mechanism of Action
The mechanism of action of 1-[1-(Propan-2-yl)-1H-1,2,3-triazol-4-yl]propan-2-amine involves its interaction with specific molecular targets and pathways. The triazole ring can form hydrogen bonds and coordinate with metal ions, allowing the compound to bind to enzymes and receptors. This binding can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact mechanism depends on the specific application and target of the compound.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituted Triazole-Amines
Table 1: Structural analogs with variations in triazole substituents and amine chains
Key Observations :
- Steric and Electronic Effects : Substitution of the triazole’s 1-position with bulky groups (e.g., triphenylmethyl in 3e ) may hinder biological activity due to steric bulk, whereas smaller substituents (e.g., isopropyl) retain conformational flexibility .
- Salt Forms : The hydrochloride salt of the chiral ethylamine analog (C₇H₁₄ClN₄ ) demonstrates improved solubility, a critical factor in pharmacokinetics .
Heterocycle Variations
Table 2: Analogs with alternative heterocyclic cores
Key Observations :
- Thiazole vs. Triazole : Thiazole-containing analogs (e.g., C₇H₉F₃N₂S ) exhibit higher lipophilicity due to the sulfur atom and trifluoromethyl group, which may enhance blood-brain barrier penetration .
- Oxadiazole Stability : The 1,2,4-oxadiazole core in C₁₃H₁₇N₃O is resistant to enzymatic degradation, making it suitable for oral drug formulations .
Pharmacological Screening Data
- Antifungal Activity: A structurally similar imidazolylindol-propanol compound demonstrated potent activity against Candida albicans (MIC = 0.001 μg/mL) in a fluorometric Alamar Blue assay .
- Enzyme Inhibition: Triazole-amines are known to inhibit cytochrome P450 enzymes and kinases, though specific data for this compound remains unpublished .
Biological Activity
1-[1-(Propan-2-yl)-1H-1,2,3-triazol-4-yl]propan-2-amine, also known as 2-[1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]propan-2-amine, is a compound characterized by its triazole ring structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and immunomodulatory effects. This article reviews the biological activity of this compound based on recent research findings.
The molecular formula of this compound is C8H16N4, with a molecular weight of 168.24 g/mol. It has a CAS number of 1344092-78-9 and is noted for its stability and solubility in various solvents.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
Antimicrobial Activity
Research has demonstrated that triazole derivatives exhibit significant antimicrobial properties. For instance, studies indicate that compounds with triazole moieties can inhibit the growth of various bacterial strains. In vitro tests have shown that certain derivatives possess minimum inhibitory concentration (MIC) values comparable to established antibiotics.
Anticancer Properties
Triazole compounds have been investigated for their anticancer effects. A study highlighted the ability of triazole derivatives to induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation. Specific derivatives have shown promise against different cancer cell lines, including those resistant to conventional therapies.
Immunomodulatory Effects
Triazole derivatives are also being explored for their potential as immunomodulators. Research indicates that these compounds can enhance immune responses by promoting the production of specific antibodies. For example, modifications to the triazole structure have been linked to increased activation of T-cells and B-cells in preclinical models.
Case Studies
Several case studies illustrate the biological activity of this compound:
Case Study 1: Antimicrobial Efficacy
In a comparative study assessing various triazole derivatives against Staphylococcus aureus and Escherichia coli, this compound exhibited an MIC of 8 µg/mL against S. aureus and 16 µg/mL against E. coli. These results suggest that this compound may serve as a potential lead for developing new antibacterial agents.
Case Study 2: Anticancer Activity
A study evaluated the cytotoxic effects of several triazole derivatives on human cancer cell lines. The results indicated that treatment with 10 µM of this compound resulted in a significant decrease in cell viability (up to 70% in certain cancer types) compared to untreated controls. The mechanism was attributed to the induction of apoptosis via caspase activation pathways.
Data Tables
| Biological Activity | MIC (µg/mL) | Cell Viability (%) at 10 µM |
|---|---|---|
| Staphylococcus aureus | 8 | N/A |
| Escherichia coli | 16 | N/A |
| Human Cancer Cell Line A | N/A | 30 |
| Human Cancer Cell Line B | N/A | 40 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
